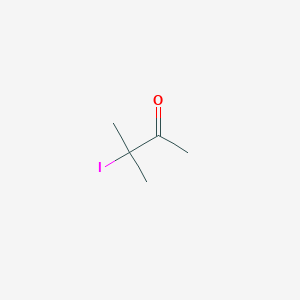
2-Butanone, 3-iodo-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 3-iodo-3-methyl-, also known as 2-Butanone, 3-iodo-3-methyl-, is a useful research compound. Its molecular formula is C5H9IO and its molecular weight is 212.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butanone, 3-iodo-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanone, 3-iodo-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
2-Butanone, 3-iodo-3-methyl- serves as an important intermediate in various organic synthesis processes. Its unique structure allows it to participate in reactions that lead to the formation of more complex molecules.
Synthesis of Chiral Compounds
One significant application is in the synthesis of chiral alcohols and other optically active compounds. For instance, it can be utilized in the preparation of chiral intermediates through asymmetric synthesis methods. This is particularly valuable in the pharmaceutical industry where chirality plays a crucial role in drug efficacy and safety.
Reactions Involving Nucleophilic Substitution
The iodine atom in 2-butanone, 3-iodo-3-methyl- makes it a good candidate for nucleophilic substitution reactions. It can react with various nucleophiles to form new compounds, which are useful in developing agrochemicals and pharmaceuticals.
Applications in Material Science
In material science, 2-butanone derivatives are explored for their potential use as solvents and plasticizers due to their favorable physical properties.
Solvent Applications
Due to its solvent properties, 2-butanone, 3-iodo-3-methyl- can be used in formulations for paints, coatings, and adhesives. Its ability to dissolve a wide range of substances enhances the performance of these materials.
Polymerization Processes
This compound can also act as an initiator or modifier in polymerization processes, contributing to the development of advanced materials with tailored properties.
Case Study 1: Chiral Alcohol Production
A study demonstrated the use of 2-butanone, 3-iodo-3-methyl- in producing chiral alcohols via enzymatic reduction methods. The compound was shown to yield high enantiomeric excess when reacted with specific enzymes, highlighting its utility in synthesizing pharmaceuticals with precise stereochemistry .
Case Study 2: Nucleophilic Substitution Reactions
Another research highlighted its effectiveness in nucleophilic substitution reactions where it was reacted with amines to produce valuable amine derivatives. This reaction showcased the versatility of 2-butanone, 3-iodo-3-methyl- as a building block for more complex organic molecules .
Eigenschaften
CAS-Nummer |
113613-35-7 |
|---|---|
Molekularformel |
C5H9IO |
Molekulargewicht |
212.03 g/mol |
IUPAC-Name |
3-iodo-3-methylbutan-2-one |
InChI |
InChI=1S/C5H9IO/c1-4(7)5(2,3)6/h1-3H3 |
InChI-Schlüssel |
AMAJPSBXXMYTFM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)I |
Kanonische SMILES |
CC(=O)C(C)(C)I |
Key on ui other cas no. |
113613-35-7 |
Synonyme |
2-Butanone, 3-iodo-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















